molecular formula C15H11NO4 B5789612 6-hydroxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one

6-hydroxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B5789612
M. Wt: 269.25 g/mol
InChI Key: NCSDHOZXWABQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DIMBOA, which is an abbreviation for 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one. It is a naturally occurring compound found in maize and other plants belonging to the Poaceae family.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one is not fully understood. However, it has been suggested that this compound exerts its biological effects through various pathways. It has been found to activate the Nrf2-ARE pathway, which induces the expression of antioxidant enzymes. It also inhibits the activity of pro-inflammatory enzymes such as COX-2 and iNOS. Additionally, it has been found to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
6-hydroxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Moreover, it has been found to induce apoptosis in cancer cells by activating caspase enzymes.

Advantages and Limitations for Lab Experiments

6-hydroxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one has several advantages for lab experiments. It is a naturally occurring compound, which makes it easily accessible and cost-effective. It exhibits low toxicity and has been found to be safe for human consumption. However, the limitations of this compound include its low solubility in water, which makes it difficult to use in aqueous solutions. Moreover, its instability in certain solvents may limit its use in some experiments.

Future Directions

There are several future directions for research on 6-hydroxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one. Further studies are needed to fully understand the mechanism of action of this compound. Moreover, its potential applications in the food industry and as a biopesticide need to be explored further. Additionally, its potential applications in the field of nanotechnology need to be investigated. Furthermore, the synthesis of analogs of this compound may lead to the development of more potent and effective compounds with potential therapeutic applications.
Conclusion:
In conclusion, 6-hydroxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one is a naturally occurring compound with various potential applications in scientific research. It exhibits antioxidant, anti-inflammatory, and anticancer properties, and can be used as a natural preservative in the food industry and as a biopesticide to control pests in crops. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 6-hydroxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one can be achieved through various methods. The most common method involves the extraction of the compound from maize using different solvents. The extracted compound can be purified using chromatography techniques. Chemical synthesis of this compound is also possible, which involves the reaction between 2-aminophenol and 3-methoxybenzaldehyde in the presence of a suitable catalyst.

Scientific Research Applications

6-hydroxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one has various potential applications in scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. This compound can be used as a natural preservative in the food industry due to its ability to inhibit the growth of microorganisms. It can also be used as a biopesticide to control pests in crops. Moreover, it has been found to have potential applications in the field of nanotechnology as a reducing agent for the synthesis of metal nanoparticles.

properties

IUPAC Name

6-hydroxy-2-(3-methoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c1-19-11-4-2-3-9(7-11)14-16-13-6-5-10(17)8-12(13)15(18)20-14/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSDHOZXWABQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)O)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.